![molecular formula C5H7BrN2 B1288812 5-Bromo-1,3-dimethyl-1H-pyrazole CAS No. 5744-70-7](/img/structure/B1288812.png)
5-Bromo-1,3-dimethyl-1H-pyrazole
Overview
Description
“5-Bromo-1,3-dimethyl-1H-pyrazole” is a chemical compound with the empirical formula C5H7BrN2 and a molecular weight of 175.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives like “5-Bromo-1,3-dimethyl-1H-pyrazole” has been a significant area of research in organic chemistry. Various strategies have been employed, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1,3-dimethyl-1H-pyrazole” can be represented by the SMILES string CN1N=C(C=C1Br)C
. The InChI key for this compound is MGDIZQXZNAILTO-UHFFFAOYSA-N
.
Chemical Reactions Analysis
Pyrazole derivatives, including “5-Bromo-1,3-dimethyl-1H-pyrazole”, can undergo various chemical reactions. For instance, condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .
Physical And Chemical Properties Analysis
“5-Bromo-1,3-dimethyl-1H-pyrazole” is a colorless to yellow sticky oil to semi-solid or liquid . Its molecular weight is 175.03 .
Scientific Research Applications
Synthesis of Pyrazole Derivatives
5-Bromo-1,3-dimethyl-1H-pyrazole: is a valuable intermediate in the synthesis of various pyrazole derivatives. These derivatives are significant due to their wide range of biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The bromo group in this compound can undergo further reactions to create a diverse array of pyrazole-based structures.
Tautomerism Studies
The study of tautomerism in pyrazoles is an important area of research. 5-Bromo-1,3-dimethyl-1H-pyrazole exhibits tautomerism, which can influence its reactivity and the biological activity of its derivatives. Understanding these properties is crucial for the design of compounds with desired characteristics .
Safety and Hazards
Future Directions
The synthesis and properties of different pyrazole derivatives, including “5-Bromo-1,3-dimethyl-1H-pyrazole”, have been the focus of recent research . The development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds is a clear upward trend .
Mechanism of Action
Target of Action
5-Bromo-1,3-dimethyl-1H-pyrazole is a versatile compound with a wide range of targets. It is known to interact with various enzymes and receptors, influencing their activity and function . For instance, it has been reported to inhibit liver alcohol dehydrogenase , a key enzyme involved in the metabolism of alcohol.
Mode of Action
The compound’s mode of action is largely dependent on its structural properties. Pyrazoles, including 5-Bromo-1,3-dimethyl-1H-pyrazole, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
5-Bromo-1,3-dimethyl-1H-pyrazole can affect various biochemical pathways. For instance, it has been reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake . These processes are crucial for cellular energy production and regulation of cellular functions.
Pharmacokinetics
Its molecular weight of 175027 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Result of Action
The molecular and cellular effects of 5-Bromo-1,3-dimethyl-1H-pyrazole’s action are diverse, given its wide range of targets and modes of action. For instance, its inhibition of liver alcohol dehydrogenase can impact alcohol metabolism, potentially leading to changes in the body’s response to alcohol .
Action Environment
The action, efficacy, and stability of 5-Bromo-1,3-dimethyl-1H-pyrazole can be influenced by various environmental factors. Additionally, its tautomeric nature suggests that its reactivity and thus its action could be influenced by the pH of its environment .
properties
IUPAC Name |
5-bromo-1,3-dimethylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIZQXZNAILTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617391 | |
Record name | 5-Bromo-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5744-70-7 | |
Record name | 5-Bromo-1,3-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5744-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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